![molecular formula C20H16N4O3S2 B2401902 N-[3-(3-acetylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide CAS No. 573694-90-3](/img/structure/B2401902.png)
N-[3-(3-acetylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide
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Description
N-[3-(3-acetylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide, commonly known as AQTS, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of quinoxaline derivatives, which have shown promising results in the development of novel drugs for various diseases. AQTS has been extensively studied for its potential therapeutic applications, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in detail.
Scientific Research Applications
Anticancer Applications
Novel thiophene derivatives, including sulfonamides, have been evaluated for their in vitro anticancer activity against human breast cancer cell lines. Some compounds demonstrated higher cytotoxic activities than doxorubicin, a commonly used chemotherapeutic agent (Ghorab, Bashandy, & Alsaid, 2014). This highlights the potential of thiophene sulfonamide derivatives as anticancer agents.
Antibacterial and Antifungal Applications
Quinoxaline sulfonamides synthesized through green chemistry approaches have shown promising antibacterial activities against Staphylococcus spp. and Escherichia coli. These findings suggest the potential use of quinoxaline sulfonamides as antibacterial agents (Alavi, Mosslemin, Mohebat, & Massah, 2017).
Antiprotozoal Activities
Copper and zinc complexes based on sulfonamides containing 8-aminoquinoline ligands have been investigated for their in vitro antiprotozoal activity. Some complexes showed selective activities against Leishmania braziliensis and Trypanosoma cruzi, indicating their potential as antiprotozoal agents (Silva et al., 2010).
properties
IUPAC Name |
N-[3-(3-acetylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S2/c1-13(25)14-6-4-7-15(12-14)21-19-20(23-17-9-3-2-8-16(17)22-19)24-29(26,27)18-10-5-11-28-18/h2-12H,1H3,(H,21,22)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSMCPNKDHGKQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide |
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